molecular formula C9H10F5NO2S B8112045 4-(Pentafluorosulfanyl)-DL-phenylalanine

4-(Pentafluorosulfanyl)-DL-phenylalanine

Cat. No.: B8112045
M. Wt: 291.24 g/mol
InChI Key: AOHKRFDNEZJUEK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pentafluorosulfanyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a pentafluorosulfanyl group (-SF5) attached to the phenylalanine backbone. This compound is notable for its unique chemical properties, which make it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentafluorosulfanyl)-DL-phenylalanine typically involves the introduction of the pentafluorosulfanyl group to the phenylalanine molecule. This can be achieved through various methods, such as the reaction of phenylalanine with pentafluorosulfuric acid under controlled conditions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(Pentafluorosulfanyl)-DL-phenylalanine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pentafluorosulfanyl group, which imparts unique reactivity to the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used in further research and development applications.

Scientific Research Applications

4-(Pentafluorosulfanyl)-DL-phenylalanine has a wide range of scientific research applications, including:

  • Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique reactivity and stability make it a valuable intermediate in organic synthesis.

  • Biology: In biological research, this compound is used to study protein interactions and enzyme activities. Its incorporation into peptides and proteins can provide insights into their structure and function.

  • Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs and therapeutic agents. Its unique properties may enhance the efficacy and selectivity of pharmaceutical compounds.

  • Industry: In the industrial sector, this compound is used in the design of advanced materials and functional coatings. Its high electronegativity and chemical stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-(Pentafluorosulfanyl)-DL-phenylalanine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pentafluorosulfanyl group plays a crucial role in these interactions, enhancing the compound's binding affinity and selectivity.

Molecular Targets and Pathways Involved: The specific molecular targets and pathways involved in the action of this compound vary depending on the context. In biological systems, the compound may interact with proteins, nucleic acids, or other biomolecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)-DL-phenylalanine: Contains a trifluoromethyl group (-CF3) instead of the pentafluorosulfanyl group.

  • 4-(Fluorosulfanyl)-DL-phenylalanine: Contains a fluorosulfanyl group (-SF2) instead of the pentafluorosulfanyl group.

  • 4-(Pentafluorophenyl)-DL-phenylalanine: Contains a pentafluorophenyl group (-C6F5) instead of the pentafluorosulfanyl group.

These compounds share similarities with 4-(Pentafluorosulfanyl)-DL-phenylalanine but differ in their chemical properties and reactivity.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-6(2-4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHKRFDNEZJUEK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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